molecular formula C28H31N3O2S B397271 N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-methylbenzamide

N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-methylbenzamide

Cat. No.: B397271
M. Wt: 473.6g/mol
InChI Key: FOOIRZIGTMQJQL-UHFFFAOYSA-N
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Description

N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-methylbenzamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiophene core, a piperazine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-methylbenzamide typically involves multiple steps. The process begins with the preparation of the benzothiophene core, followed by the introduction of the piperazine ring and the benzamide moiety. Common reagents used in these reactions include benzyl chloride, piperazine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and confirm the structure of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-methylbenzamide involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzothiophene core may also play a role in the compound’s biological effects by interacting with various enzymes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-3-methylbenzamide
  • N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl}-2-methylbenzamide

Uniqueness

N-{3-[(4-benzyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-methylbenzamide is unique due to its specific combination of functional groups and structural features. The presence of the benzothiophene core, piperazine ring, and benzamide moiety provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C28H31N3O2S

Molecular Weight

473.6g/mol

IUPAC Name

N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-methylbenzamide

InChI

InChI=1S/C28H31N3O2S/c1-20-9-5-6-12-22(20)26(32)29-27-25(23-13-7-8-14-24(23)34-27)28(33)31-17-15-30(16-18-31)19-21-10-3-2-4-11-21/h2-6,9-12H,7-8,13-19H2,1H3,(H,29,32)

InChI Key

FOOIRZIGTMQJQL-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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